Ethyl 3-[(ethylsulfonyl)amino]benzoate
Description
Ethyl 3-[(ethylsulfonyl)amino]benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and a sulfonamide substituent at the benzene ring’s 3-position. The sulfonamide group consists of an ethylsulfonyl moiety (-SO₂-C₂H₅) bonded to a nitrogen atom. This compound’s molecular formula is C₁₁H₁₅NO₄S, with a molecular weight of 257.3 g/mol. The synthesis likely involves sulfonylation of 3-aminobenzoic acid derivatives followed by esterification, a methodology analogous to procedures for related esters .
Properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
ethyl 3-(ethylsulfonylamino)benzoate |
InChI |
InChI=1S/C11H15NO4S/c1-3-16-11(13)9-6-5-7-10(8-9)12-17(14,15)4-2/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
GNWRCSFNKXOFME-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Comparative Insights
Molecular Complexity and Substituent Effects
- This compound has a relatively simple structure compared to analogues like Ethyl 3-{[6-(4-methylpiperidine-1-sulfonyl)quinolin-2-yl]amino}benzoate (), which incorporates a quinoline-piperidine scaffold. The latter’s extended aromatic system and heterocyclic substituent likely enhance binding to biological targets but reduce solubility .
- Metsulfuron methyl ester () features a sulfonylurea bridge and triazine ring, critical for herbicidal activity via acetolactate synthase (ALS) inhibition. The target compound lacks this urea linkage, suggesting divergent applications .
Functional Group Impact on Physicochemical Properties
- The ethylsulfonamide group in the target compound provides moderate polarity, balancing the lipophilic ethyl ester. In contrast, Ethyl 4-[[2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate () contains a bulkier indole-sulfonylacetyl group, which may hinder membrane permeability but improve receptor affinity .
- Ethyl 4-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate () introduces fluorine, which often enhances metabolic stability and bioavailability in pharmaceuticals. The methylsulfonyl group here is part of a glycine linker, differing from the direct sulfonamide bond in the target compound .
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